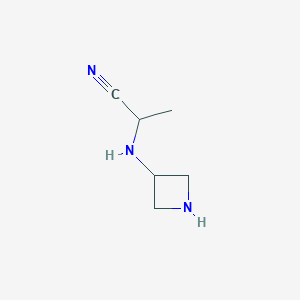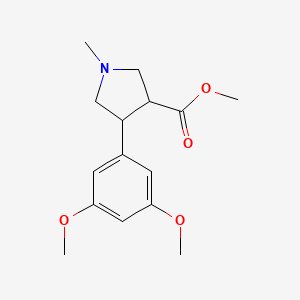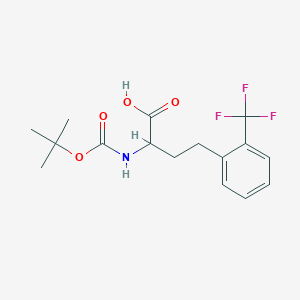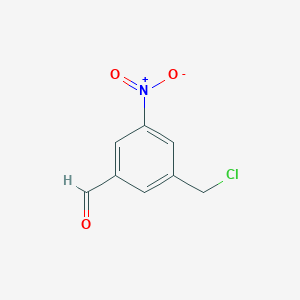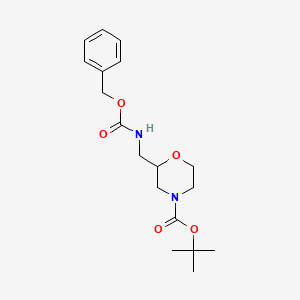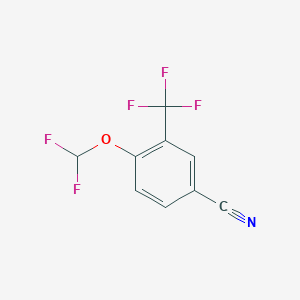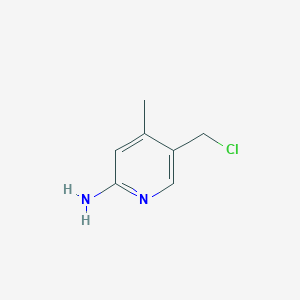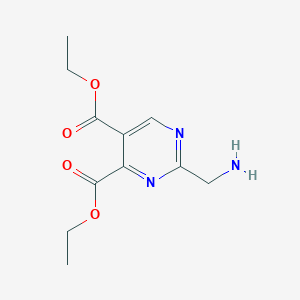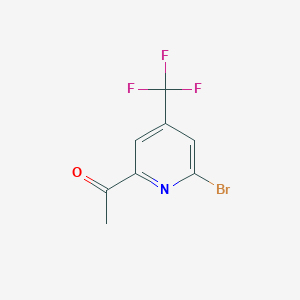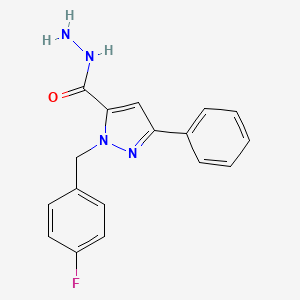
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a dichlorobenzyloxy group, a hydroxyphenyl group, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with a hydroxyphenyl compound under basic conditions to form the dichlorobenzyloxy intermediate. This intermediate is then reacted with a phenylethanone derivative in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form an alcohol.
Substitution: The dichlorobenzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. The dichlorobenzyloxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyphenyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. Overall, the compound’s effects are mediated through its ability to modulate various biochemical processes .
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl moiety but lacks the hydroxyphenyl and phenylethanone groups.
2-(2,4-Dichlorobenzyloxy)benzaldehyde: Contains the dichlorobenzyloxy group but differs in the aldehyde functionality.
1-(2-(2,4-Dichlorobenzyloxy)-2-(benzofuran-2-yl)ethyl)-1H-imidazole: Features a similar dichlorobenzyloxy group but has an imidazole ring and a benzofuran moiety.
Uniqueness: 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16Cl2O3 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone |
InChI |
InChI=1S/C21H16Cl2O3/c22-16-7-6-15(19(23)11-16)13-26-17-8-9-18(21(25)12-17)20(24)10-14-4-2-1-3-5-14/h1-9,11-12,25H,10,13H2 |
InChI Key |
DZKMVKAUNGZTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


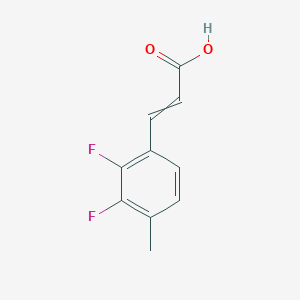
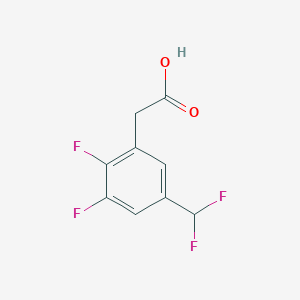
![1-[4-(Chloromethyl)-6-methylpyridin-2-YL]ethanone](/img/structure/B14863525.png)
